molecular formula C18H26ClNO2 B023804 trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide CAS No. 98454-45-6

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

Cat. No. B023804
CAS RN: 98454-45-6
M. Wt: 323.9 g/mol
InChI Key: HJFOCXDRFIKMQK-UHFFFAOYSA-N
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Description

"trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide" is a compound with potential pharmacological applications. While detailed studies specifically on this compound are limited, insights can be drawn from research on similar compounds, such as cyclophosphamide analogs, which share structural similarities and have been investigated for their antitumor activity and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to "trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide" often involves cyclization reactions and chromatographic separation of diastereomers, as seen in the synthesis of cyclophosphamide analogs (Boyd et al., 1980). Such processes are critical for obtaining the desired stereochemistry, which significantly impacts the compound's biological activity and properties.

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are pivotal in determining the molecular structure of chemical compounds. For instance, the molecular structure of similar compounds has been elucidated using X-ray powder diffraction, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Wang et al., 2015).

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including oxidation, reduction, and hydroxylation. The reactivity towards such processes often depends on the compound's specific functional groups and structure. For example, the synthesis and reactivity of cyclophosphamide analogs reveal how structural modifications can influence the generation of toxic metabolites and therapeutic activity (Boyd et al., 1980).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties can be assessed through techniques like X-ray diffraction, which provides detailed information on the crystal structure and physical form of the compound (Wang et al., 2015).

Scientific Research Applications

X-ray Powder Diffraction Analysis

The research by Qing Wang et al. (2015) focused on X-ray powder diffraction data for a similar compound, 5-Chloro-N-(4-nitrophenyl)pentanamide. This study is relevant for understanding the crystalline structure and purity of related compounds, including trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

Asymmetric Allyl-Metal Bonding in Palladium Complexes

Jónasson et al. (2000) conducted a study on asymmetric allyl-metal bonding in substituted (η3-allyl) palladium complexes. This research provides insights into the behavior of similar complex compounds, potentially offering a framework for understanding how trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide might interact in metal-organic frameworks or catalysis.

Photochemistry of Aromatic Olefins

A study by C. Nakagawa and P. Sigal (1970) on the intramolecular energy transfer in aromatic olefins, such as 5‐phenyl‐2‐pentene, may be indirectly relevant to the photochemical properties of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

Efficient Electrochemical Microsensor for Monitoring H2O2

Research by Yu Luo et al. (2022) on the development of an electrochemical microsensor using derivatives of a similar compound, highlights the potential application of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in sensor technology, particularly in the monitoring of reactive oxygen species.

Potential Antiinflammatory Agents

A study by S. Kishimoto et al. (1976) on the synthesis of metabolites of 6-chloro-5-cyclohexylindan-1-carboxylic acid offers insights into the potential pharmacological applications of structurally similar compounds to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in anti-inflammatory treatments.

Pesticide Interaction

Research conducted by R. Bartha (1969) on the transformation of herbicides in soil to an unexpected residue might provide indirect information on the environmental interactions of related compounds, including trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

properties

IUPAC Name

5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOCXDRFIKMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540790
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

CAS RN

98454-45-6
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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